molecular formula C7H12O2 B13833022 (1R,trans)-3-methyl-cyclopentanecarboxylic acid

(1R,trans)-3-methyl-cyclopentanecarboxylic acid

Cat. No.: B13833022
M. Wt: 128.17 g/mol
InChI Key: LHJUMZACQNBHRC-PHDIDXHHSA-N
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Description

(1R,trans)-3-methyl-cyclopentanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of a cyclopentane ring with a carboxylic acid functional group and a methyl substituent makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,trans)-3-methyl-cyclopentanecarboxylic acid typically involves the use of optically active starting materials to ensure the desired stereochemistry. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the carboxylic acid group and the methyl substituent. The reaction conditions often include the use of Grignard reagents, catalytic hydrogenation, and stereoselective reduction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, are essential to obtain the desired enantiomer in large quantities.

Chemical Reactions Analysis

Types of Reactions: (1R,trans)-3-methyl-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, alcohols, and halogenated compounds.

Scientific Research Applications

(1R,trans)-3-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,trans)-3-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

    Chrysanthemic acid: Another cyclopentane derivative with insecticidal properties.

    Phenothrin: A synthetic pyrethroid with similar structural features.

Comparison: (1R,trans)-3-methyl-cyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Unlike chrysanthemic acid and phenothrin, it may have different applications and reactivity profiles, making it valuable for specialized research and industrial purposes.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,3R)-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1

InChI Key

LHJUMZACQNBHRC-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C1)C(=O)O

Canonical SMILES

CC1CCC(C1)C(=O)O

Origin of Product

United States

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